Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate
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Description
Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate is a chemical compound . It is a derivative of the benzo[d][1,2,3]thiadiazole group . This group has been extensively researched for its electronic structure and electron delocalization .
Synthesis Analysis
The synthesis of derivatives of the benzo[d][1,2,3]thiadiazole group has been studied . For example, 4,7-dibromobenzo[d][1,2,3]thiadiazole has been synthesized from commercially available reagents . The cross-coupling reactions of this dibromide have been studied, and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis
The electronic structure and electron delocalization in benzo[d][1,2,3]thiadiazole and its derivatives have been studied using X-ray analysis and ab initio calculations . These studies have revealed that benzo[d][1,2,3]thiadiazole has higher values of E LUMO and energy band gap (Eg), indicating high electron conductivity .Chemical Reactions Analysis
The chemical reactions of benzo[d][1,2,3]thiadiazole derivatives have been studied . These studies have included palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions for 4-bromobenzo[d][1,2,3]thiadiazole .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d][1,2,3]thiadiazole derivatives have been studied . These studies have revealed that benzo[d][1,2,3]thiadiazole has higher values of E LUMO and energy band gap (Eg), indicating high electron conductivity .Safety and Hazards
Future Directions
Benzo[d][1,2,3]thiadiazole and its derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . Future research could focus on their use as potential visible-light organophotocatalysts . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
Properties
IUPAC Name |
ethyl 1,2,3-benzothiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-3-4-8-7(5-6)10-11-14-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPFOSAXVPJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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